N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 6-iodo-4-oxo-3H-quinazoline-2-thiol with benzyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticonvulsant properties, making it a candidate for the treatment of epilepsy.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-iodo-2-(thiophen-2-yl)-quinazolin-4(3H)-one
- N-[6-iodo-4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]-benzamide
- 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione
Uniqueness
N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazolinone core with a benzyl group and a sulfanylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2S/c18-12-6-7-14-13(8-12)16(23)21-17(20-14)24-10-15(22)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUKIMYPNKBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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